molecular formula C9H11BrO B032766 Benzyl 2-bromoethyl ether CAS No. 1462-37-9

Benzyl 2-bromoethyl ether

Cat. No.: B032766
CAS No.: 1462-37-9
M. Wt: 215.09 g/mol
InChI Key: FWOHDAGPWDEWIB-UHFFFAOYSA-N
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Description

((2-Bromoethoxy)methyl)benzene: is an organic compound with the molecular formula C9H11BrO . It is also known by other names such as benzyl 2-bromoethyl ether and 2-bromoethylbenzyl ether . This compound is characterized by a benzene ring substituted with a bromoethoxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromoethoxy)methyl)benzene typically involves the reaction of benzyl alcohol with 2-bromoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate benzyl ether, which is then brominated to yield the final product .

Industrial Production Methods: Industrial production of ((2-Bromoethoxy)methyl)benzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: ((2-Bromoethoxy)methyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

    Benzyl chloride: Similar in structure but with a chlorine atom instead of a bromine atom.

    Benzyl bromide: Similar but lacks the ethoxy group.

    2-Bromoethylbenzene: Similar but lacks the methoxy group.

Uniqueness: ((2-Bromoethoxy)methyl)benzene is unique due to the presence of both a bromo and an ethoxy group, which provides it with distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .

Properties

IUPAC Name

2-bromoethoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOHDAGPWDEWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163298
Record name Benzene, ((2-bromoethoxy)methyl)-
Source EPA DSSTox
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Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462-37-9
Record name Benzene, ((2-bromoethoxy)methyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, ((2-bromoethoxy)methyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-bromoethyl ether
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Record name [(2-Bromoethoxy)methyl]benzene
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Synthesis routes and methods I

Procedure details

A solution of triphenyl phosphine (2.1 g, 7.9 mmol) in dry methylene chloride (16 mL) was added dropwise over 10 min to a stirred mixture of N-bromosuccinimide (1.4 g, 7.9 mmol) in dry methylene chloride (23 mL) at -78° C. The reaction was kept in the dark and stirring was continued until all the N-bromosuccinimide had dissolved (10 min). A solution of 2-(benzyloxy)ethanol in dry methylene chloride (10 mL) was added dropwise. The cooling bath was removed and stirring was continued for 12 h at rt. The organic layer was then concentrated in vacuo and passed through a silica plug with 1:1 hexane:methylene chloride to afford 2-(benzyloxy)bromoethane (1.20 g, 85%). ##STR185## Step 3
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In one aspect, the alcohol used in the preparation of umeclidinium bromide may be, for example, any isomer of propanol or butanol, such as n-propanol. Alternatively, the reaction may be performed in the presence of a dipolar aprotic solvent, which has a boiling point greater than 90° C., including but not limited to, DMF, DMA, DMSO or NMP.
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Synthesis routes and methods IV

Procedure details

To an ice-cooled mechanically stirred solution of 2-benzyloxyethanol (25 mL, 0.18 mole), triphenylphosphine (115.2 g, 0.44 mole) and pyridine (56.9 mL, 0.70 mole) in methylene chloride (1000 mL) was added, dropwise, carbon tetrabromide (61.3 g, 0.18 mole). The mixture was stirred overnight at room temperature. Methanol (130 mL) was then added and, after further stirring for 1 hour, the solvents were evaporated. The residue was triturated with hexane and the hexane solution was concentrated to yield an oil which was set aside. The residue remaining after trituration was taken up in ethyl acetate, washed with saturated sodium bicarbonate solution and brine and was concentrated to afford a brown oil. This was triturated with hexane. The resulting hexane solution was combined with the oil from the previous trituration and concentrated. The residue was chromatographed twice on silica gel eluting with hexane and then 5% ethyl acetate/hexane to afford (2-bromoethoxymethyl)benzene as an oil (28.8 g, 76% yield).
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Synthesis routes and methods V

Procedure details

4-Bromopyrazole (2.205 g) was dissolved in tetrahydrofuran (20 ml). Under ice cooling, 60% sodium hydride (625 mg) was added thereto followed by stirring. After 30 min, benzyl 2-bromoethyl ether (3.872 g) obtained from 2-benzyloxyethanol in the same manner as the one of Production Example 1 was added thereto and the resultant mixture was stirred at room temperature overnight. Then the reaction solution was partitioned between ethyl acetate and water and the organic layer was washed with water, dried over magnesium sulfate and concentrated under reduced pressure to give the title compound (2.287 g) as a colorless oil (yield: 53%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2-bromoethyl ether
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Benzyl 2-bromoethyl ether
Reactant of Route 5
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Benzyl 2-bromoethyl ether
Reactant of Route 6
Reactant of Route 6
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